
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is a complex organic compound that features a phenylhydrazone moiety linked to a cyanoethyl group and a trimethylanilinium cation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate typically involves a multi-step process:
Formation of Phenylhydrazone: The initial step involves the reaction of phenylhydrazine with an aldehyde or ketone to form the phenylhydrazone intermediate. This reaction is usually carried out in an acidic medium to facilitate the condensation reaction.
Introduction of Cyanoethyl Group: The phenylhydrazone intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group. This step requires careful control of temperature and pH to ensure the desired product is obtained.
Quaternization: The final step involves the quaternization of the aniline nitrogen with methyl iodide to form the N,N,N-trimethylanilinium cation. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the compound’s observed effects. For example, it may inhibit specific enzymes involved in cellular processes, leading to antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium chloride
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium bromide
- 4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylanilinium nitrate
Uniqueness
4-(((2-Cyanoethyl)phenylhydrazono)methyl)-N,N,N-trimethylaniliniummethyl sulphate is unique due to its specific anionic counterpart (methyl sulphate) and its potential for diverse chemical reactivity. The presence of the cyanoethyl group and the phenylhydrazone moiety further enhances its versatility in chemical synthesis and biological applications.
Propriétés
Numéro CAS |
81173-67-3 |
|---|---|
Formule moléculaire |
C20H26N4O4S |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[4-[(E)-[2-cyanoethyl(phenyl)hydrazinylidene]methyl]phenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C19H23N4.CH4O4S/c1-23(2,3)19-12-10-17(11-13-19)16-21-22(15-7-14-20)18-8-5-4-6-9-18;1-5-6(2,3)4/h4-6,8-13,16H,7,15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1/b21-16+; |
Clé InChI |
SZMQCJUVVVQJLO-JEBHESKQSA-M |
SMILES isomérique |
C[N+](C)(C)C1=CC=C(C=C1)/C=N/N(CCC#N)C2=CC=CC=C2.COS(=O)(=O)[O-] |
SMILES canonique |
C[N+](C)(C)C1=CC=C(C=C1)C=NN(CCC#N)C2=CC=CC=C2.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


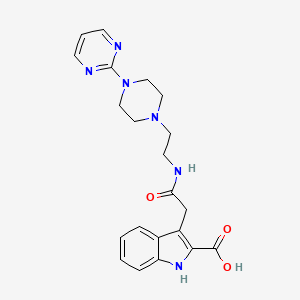

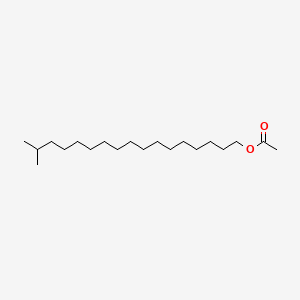

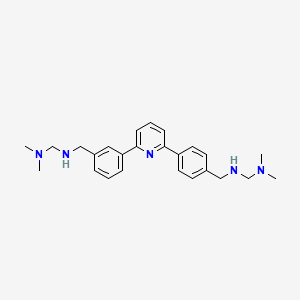
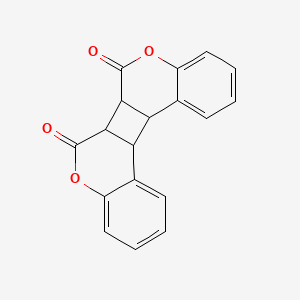
![2,7-dinitro-[1]benzofuro[5,4-e][1]benzofuran](/img/structure/B12692120.png)



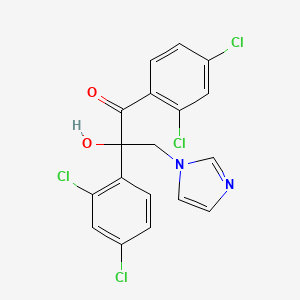

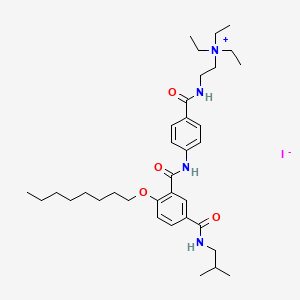
![Ethyl formate;2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol](/img/structure/B12692162.png)
